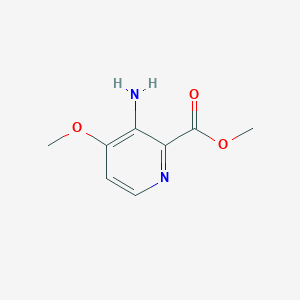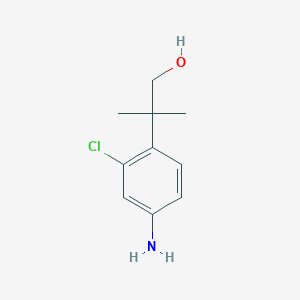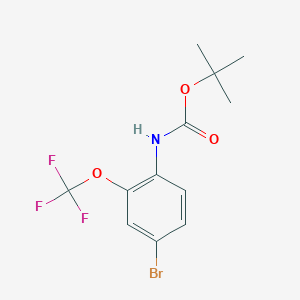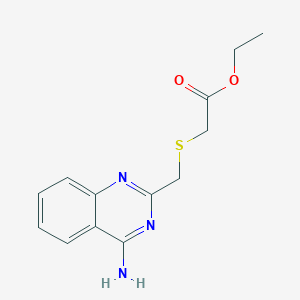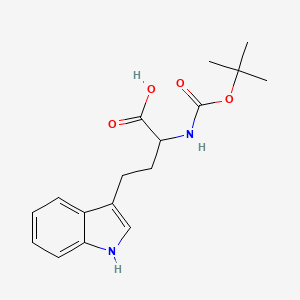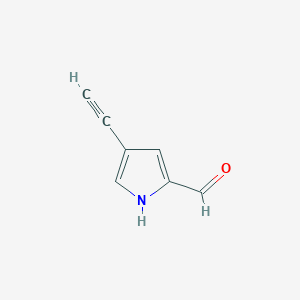
4-ethynyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H5NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an ethynyl group (-C≡CH) at the 4-position and an aldehyde group (-CHO) at the 2-position of the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated pyrrole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: 4-ethynyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-ethynyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Applications De Recherche Scientifique
4-Ethynyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethynyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of an ethynyl group.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with ethyl and methyl groups instead of an ethynyl group.
Uniqueness
4-Ethynyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H5NO |
|---|---|
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
4-ethynyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-7(5-9)8-4-6/h1,3-5,8H |
Clé InChI |
ARSIWWRPXHUBJE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CNC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


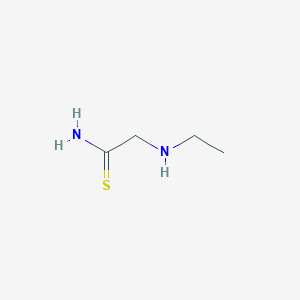
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)


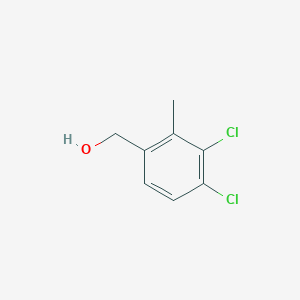
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)

